molecular formula C22H17ClN2O2 B11464520 3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11464520
M. Wt: 376.8 g/mol
InChI Key: WYHZOIHFKWIURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with 3-chloro-4-methylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzoxazole ring can interact with aromatic residues in proteins, while the chloro and methyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Unique due to its specific substitution pattern and the presence of the benzoxazole ring.

    3-chloro-4-methylbenzoic acid: Lacks the benzoxazole ring, making it less complex.

    N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the chloro and methyl groups, which may affect its binding properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the benzoxazole ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-6-9-19-20(10-13)27-22(25-19)16-4-3-5-17(11-16)24-21(26)15-8-7-14(2)18(23)12-15/h3-12H,1-2H3,(H,24,26)

InChI Key

WYHZOIHFKWIURS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.